molecular formula C17H25NO5S B2467348 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide CAS No. 898413-30-4

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2467348
CAS No.: 898413-30-4
M. Wt: 355.45
InChI Key: MSYMCIFCWVVJFH-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide: is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butyl group, a dioxidotetrahydrothiophenyl moiety, and a dimethoxybenzamide core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide typically involves a multi-step process:

    Formation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the dioxidotetrahydrothiophenyl moiety with 3,4-dimethoxybenzamide. This can be achieved through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Chemistry

In chemistry, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, preliminary studies have indicated that this compound may exhibit therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

Industrially, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl moiety may interact with sulfur-containing enzymes, while the benzamide core could bind to protein receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide: Known for its role as a P2X7 ion channel antagonist.

    N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide: Another compound with a similar core structure but different functional groups.

Uniqueness

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-4-5-9-18(14-8-10-24(20,21)12-14)17(19)13-6-7-15(22-2)16(11-13)23-3/h6-7,11,14H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYMCIFCWVVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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